Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-
Description
The compound Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a bis-acetamide derivative featuring a flexible 1,4-butanediyl linker connecting two phenylene-oxy groups. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational flexibility, which are critical for biological interactions.
Properties
CAS No. |
104209-31-6 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-[4-(4-acetamidophenoxy)butoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15(23)21-17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
JYFHRGNXCXTTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 4-nitrophenol to form 1,4-butanediylbis(oxy-4-nitrophenyl). This intermediate is then reduced to 1,4-butanediylbis(oxy-4-aminophenyl) using a reducing agent such as hydrogen in the presence of a palladium catalyst. Finally, the aminophenyl derivative is reacted with acetic anhydride to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the acetamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of protein-protein interactions or disruption of cellular signaling cascades .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Linker Flexibility : Butanediyl linkers (vs. ethylene or methylene) balance flexibility and steric access, enhancing PPI inhibition .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve binding affinity but may reduce solubility .
- Biological Activity : The target compound’s ether-oxygen atoms likely facilitate hydrogen bonding with bacterial PPIs, whereas triazole or azo groups in analogs prioritize metabolic stability .
Biological Activity
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its activity against various biological targets.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 21
- H : 26
- N : 2
- O : 4
This complex structure consists of two acetamide groups linked by a butanediyl chain and phenylene units. The presence of these functional groups is crucial in determining its biological activity.
Acetamide derivatives have been studied for their interactions with key enzymes involved in neurodegenerative diseases. One significant target is butyrylcholinesterase (BChE), which plays a critical role in the hydrolysis of acetylcholine (ACh), particularly in Alzheimer's disease (AD). Inhibition of BChE can lead to increased levels of ACh, potentially alleviating symptoms associated with AD.
Inhibition Studies
Recent studies have shown that various substituted acetamide derivatives exhibit significant inhibition against BChE. For instance, a series of acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE with varying degrees of success. Notably:
- Compound 8c demonstrated an IC50 value of 3.94 ± 0.16 μM , indicating strong inhibitory activity.
- Other compounds showed moderate activity with IC50 values ranging from 3.94 μM to 19.60 μM .
Study on BChE Inhibition
A pivotal study focused on the synthesis and biological evaluation of substituted acetamides as inhibitors of BChE. The results indicated that certain compounds could effectively inhibit BChE activity, providing insights into their potential therapeutic applications for AD:
| Compound | IC50 Value (μM) | Activity Level |
|---|---|---|
| 8c | 3.94 ± 0.16 | Strong |
| 8d | 19.60 ± 0.21 | Moderate |
This highlights the structure-activity relationship (SAR) where modifications in the acetamide structure can lead to variations in inhibitory potency.
Antimicrobial Activity
Another aspect of the biological activity of Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its antimicrobial properties. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited moderate inhibition against Bacillus subtilis and Escherichia coli , with IC50 values reported at 19.8 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
